An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-hydroxypyridine
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-hydroxypyridine
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-chloro-4-hydroxypyridine, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but also actionable insights into the experimental determination of these properties and their implications in scientific research and development.
Core Chemical and Physical Identity
3-Chloro-4-hydroxypyridine is a substituted aromatic heterocycle with the molecular formula C₅H₄ClNO. Its structure, featuring a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, is fundamental to its chemical behavior and physical characteristics.
Key Identifiers:
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Molecular Weight: 129.54 g/mol
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CAS Number: 89284-20-8[1]
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Synonyms: 3-chloropyridin-4(1H)-one, 3-chloro-4-Pyridinol[2]
The arrangement of the electronegative chlorine atom and the polar hydroxyl group on the electron-deficient pyridine ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.
Figure 2: Workflow for Melting Point Determination A streamlined process from sample preparation to data recording.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. [3]Low aqueous solubility can significantly hinder the bioavailability of a drug candidate, making this a critical parameter in early-stage drug discovery. [4][5] Step-by-Step Methodology:
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Sample Preparation: An excess of solid 3-Chloro-4-hydroxypyridine is added to a known volume of aqueous buffer (e.g., PBS) in a sealed vial. [6]2. Equilibration: The vial is agitated in a thermomixer at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. [4]3. Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution. [4]4. Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. [4][5]
pKa Determination (Potentiometric Titration)
Causality: The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets. [7]Potentiometric titration is a high-precision technique for measuring pKa by monitoring pH changes upon the addition of a titrant. [8] Step-by-Step Methodology:
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System Calibration: The pH meter is calibrated using standard buffer solutions. [9]2. Sample Preparation: A known concentration of 3-Chloro-4-hydroxypyridine is dissolved in a suitable solvent, often with a co-solvent if aqueous solubility is low. [8]The solution's ionic strength is kept constant using a salt solution like KCl. [9]3. Titration: A standardized solution of acid or base is added incrementally to the sample solution while continuously monitoring the pH. [7][9]4. Data Analysis: The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acidic and basic forms of the analyte are present in equal concentrations. [7][10]
Spectral Data Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will reveal distinct signals for the aromatic protons on the pyridine ring and the proton of the hydroxyl group. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the pyridine ring. Techniques like DEPT can be used to distinguish between CH and quaternary carbons. [11]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. [12]Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the aromatic pyridine ring. [12]
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Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Implications in Research and Drug Development
The physicochemical properties of 3-chloro-4-hydroxypyridine have significant consequences for its application in medicinal chemistry and material science.
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Synthetic Chemistry: The presence of the chloro and hydroxyl groups provides two reactive sites for further chemical modification. The hydroxyl group can undergo O-alkylation or O-acylation, while the chlorine atom can be displaced via nucleophilic aromatic substitution, making it a versatile building block for creating libraries of new compounds. [13][14]
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Medicinal Chemistry: As a hydroxypyridinone derivative, it belongs to a class of compounds known for their metal-chelating properties. [15][16]This makes it a valuable scaffold for designing inhibitors of metalloenzymes or agents for chelation therapy. [15]Its solubility and pKa are critical for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
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Material Science: The ability of the pyridine nitrogen and hydroxyl group to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the development of coordination polymers and functional materials. [17][18]
Figure 3: Interconnectivity of Properties and Applications A diagram showing how the fundamental structure dictates properties, which are experimentally verified and inform various applications.
References
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